molecular formula C18H22FN5O2S B2912918 5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-77-0

5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2912918
CAS No.: 851810-77-0
M. Wt: 391.47
InChI Key: FWBDXUXIPCLWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research has focused on the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, including compounds structurally related to the query compound. These studies have revealed that certain derivatives exhibit significant antimicrobial properties against a variety of microorganisms. For instance, the work by Bektaş et al. (2007) on synthesizing various 1,2,4-Triazole derivatives highlighted the antimicrobial potential of these compounds, underscoring their significance in the development of new antimicrobial agents Molecules, Bektaş et al., 2007.

Pharmacological Evaluation

Research into the pharmacological evaluation of Thiazolo-Triazol derivatives has uncovered their potential in various biological activities. For example, Suresh et al. (2016) synthesized and evaluated novel Thiazolo-Triazol derivatives for their antibacterial and antifungal activities. This study provided valuable insights into the therapeutic potential of these compounds, suggesting their utility in treating microbial infections Arabian Journal of Chemistry, Suresh et al., 2016.

Antitumor and Anticancer Properties

A significant area of research involving this compound and its related derivatives focuses on their antitumor and anticancer properties. The study by Zhang et al. (2007) on Triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition is a prime example. It demonstrates the potential of these compounds in cancer therapy, especially in overcoming resistance in multidrug-resistant cancer cells Journal of Medicinal Chemistry, Zhang et al., 2007.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

For instance, the piperazine ring is known to enhance the bioavailability of drugs .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s piperazine moiety is known to act as a hydrogen ion buffer, which can control the pH range for a long time . This suggests that the compound could potentially maintain its activity under a variety of environmental conditions.

Properties

IUPAC Name

5-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBDXUXIPCLWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.